molecular formula C22H24N4OS B6062338 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6062338
M. Wt: 392.5 g/mol
InChI Key: SIMSMISXQMIKCU-UHFFFAOYSA-N
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Description

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylpiperazine moiety and a thioether linkage to a methylphenyl group

Preparation Methods

The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

When compared to similar compounds, 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one stands out due to its unique combination of a pyrimidine core, phenylpiperazine moiety, and thioether linkage. Similar compounds include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-17-7-9-20(10-8-17)28-16-18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSMISXQMIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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